molecular formula C15H26N2O B11862246 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one

2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one

Katalognummer: B11862246
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: CYWLDDZPYIDRKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be achieved through several methods. One common method involves the intramolecular cyclization of gabapentin, a synthetic analogue of γ-aminobutyric acid. The cyclization process is influenced by factors such as temperature, moisture, and the presence of excipients . Another method involves the use of photochemical syntheses, where specific reaction conditions and reagents are employed to achieve the desired spirocyclic structure .

Analyse Chemischer Reaktionen

2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For example, the compound can be reduced using hydrogenation to form different analogs, or it can undergo oxidation to form new functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be compared with other similar compounds such as 1-thia-4,8-diazaspiro[4.5]decan-3-one and 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. These compounds share a similar spirocyclic structure but differ in their substituents and specific activities . The unique cyclohexylmethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H26N2O

Molekulargewicht

250.38 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H26N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h13,16H,1-12H2

InChI-Schlüssel

CYWLDDZPYIDRKW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CN2CC3(CCNCC3)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.